molecular formula C28H28N2O5 B2949934 Fmoc-Lys(Bz)-OH CAS No. 1007096-37-8

Fmoc-Lys(Bz)-OH

Cat. No.: B2949934
CAS No.: 1007096-37-8
M. Wt: 472.541
InChI Key: FCHKYEOLYRBPJT-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-lysine” is a derivative of lysine, an essential amino acid . It has a molecular formula of C21H24N2O4 .


Synthesis Analysis

While specific synthesis methods for “N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-benzoyl-L-lysine” were not found, a similar compound was synthesized using Fmoc-a-amino acids and dicyclohexylcarbodiimide (DCC) mixtures .


Molecular Structure Analysis

The molecular structure of “N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-lysine” includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis .


Physical and Chemical Properties Analysis

The average mass of “N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-lysine” is 368.426 Da and its monoisotopic mass is 368.173615 Da .

Mechanism of Action

Target of Action

Fmoc-Lys(Bz)-OH, also known as Fmoc-Lys(Bzo)-OH or N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-benzoyl-L-lysine, is primarily used in peptide synthesis . Its primary targets are the amino acid sequences of peptides, where it serves as a building block in the formation of these sequences .

Mode of Action

This compound interacts with its targets through the process of solid-phase peptide synthesis (SPPS) . The Fmoc group provides protection for the amino group during peptide bond formation, preventing unwanted side reactions. Once the desired peptide bond is formed, the Fmoc group can be selectively removed, allowing the next amino acid to be added .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathways involved in protein synthesis and function. By allowing the precise construction of peptide sequences, it enables the study and manipulation of proteins and their functions .

Pharmacokinetics

It’s important to note that this compound should be handled with care in a controlled environment, as it can cause skin irritation .

Result of Action

The result of this compound’s action is the successful synthesis of peptide sequences. This enables researchers to create specific peptides for study and potential therapeutic use .

Action Environment

The action of this compound is influenced by the controlled laboratory environment in which peptide synthesis occurs. Factors such as temperature, pH, and the presence of other reagents can all impact the efficacy and stability of the compound .

Properties

IUPAC Name

(2S)-6-benzamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O5/c31-26(19-10-2-1-3-11-19)29-17-9-8-16-25(27(32)33)30-28(34)35-18-24-22-14-6-4-12-20(22)21-13-5-7-15-23(21)24/h1-7,10-15,24-25H,8-9,16-18H2,(H,29,31)(H,30,34)(H,32,33)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHKYEOLYRBPJT-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.